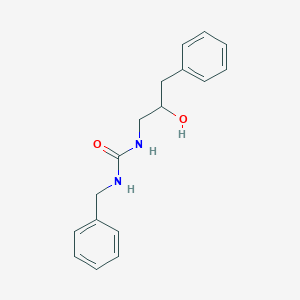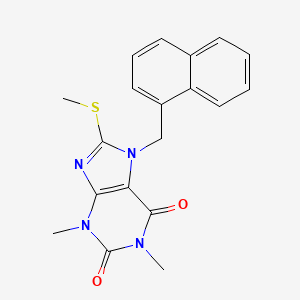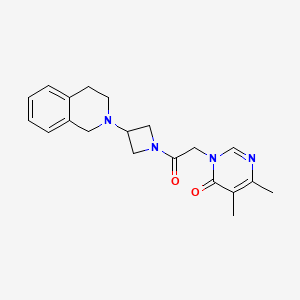![molecular formula C22H17N3O3S B2893053 N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide CAS No. 422534-03-0](/img/structure/B2893053.png)
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C22H17N3O3S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazole derivatives has been a focal point in recent chemical research due to their potential applications in various fields. For instance, the synthesis and characterization of a novel pyrazole derivative, indicating its potential in thermo-optical studies and as a candidate for nonlinear optical properties, have been outlined. This compound exhibits a twisted conformation between its rings, contributing to its unique properties. The study emphasizes the importance of structural analysis, including Hirshfeld surface analysis, to understand the compound's interactions and stability (Kumara et al., 2018).
Antifungal and Antimicrobial Activities
Research into pyrazole derivatives has also explored their biological activities. A study on the synthesis of new pyrazole and pyrazolopyrimidine derivatives revealed their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of pyrazole compounds in developing anticancer treatments (Hassan et al., 2014). Additionally, derivatives of pyrazole-carboxamide have been synthesized with significant antifungal activities, showcasing the potential of these compounds in agricultural applications and the development of new antifungal agents (Wen-ming, 2011).
Antioxidant Additives
The exploration of pyrazole derivatives extends to their application as antioxidant additives. Research has demonstrated the synthesis of thiazoles, incorporating pyrazole structures, to act as antioxidant additives for lubricating oils. These compounds offer potential in enhancing the performance and longevity of industrial oils, emphasizing the versatility of pyrazole derivatives in both biological and industrial applications (Amer et al., 2011).
Nonlinear Optical Properties
Another area of interest is the investigation of pyrazole derivatives for their nonlinear optical properties. A study conducted on a specific pyrazole derivative highlighted its potential in the field of nonlinear optics, a critical area for the development of optical technologies. The research points to the importance of understanding the electronic structures and molecular geometries of these compounds to exploit their optical properties fully (Kumara et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of protein expression .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular metabolism .
Pharmacokinetics
Similar compounds have been shown to exhibit a range of pharmacokinetic properties, influenced by factors such as molecular structure, solubility, and stability .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of receptor function, and changes in gene expression .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-13-6-2-4-8-18(13)25-20(16-11-29-12-17(16)24-25)23-21(26)15-10-14-7-3-5-9-19(14)28-22(15)27/h2-10H,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOUCUVRSMDYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(E)-5-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892983.png)



![N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide](/img/structure/B2892990.png)
![5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2892991.png)
![3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892992.png)